molecular formula C10H19N5O2 B14545989 6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61799-50-6

6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14545989
CAS No.: 61799-50-6
M. Wt: 241.29 g/mol
InChI Key: YPSIVBMFUGGTHZ-UHFFFAOYSA-N
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Description

6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a triazine ring substituted with an aminoheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 1,3,5-triazine-2,4-dione with 7-aminoheptane. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction. The process may include steps such as heating, stirring, and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the aminoheptyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61799-50-6

Molecular Formula

C10H19N5O2

Molecular Weight

241.29 g/mol

IUPAC Name

6-(7-aminoheptylamino)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H19N5O2/c11-6-4-2-1-3-5-7-12-8-13-9(16)15-10(17)14-8/h1-7,11H2,(H3,12,13,14,15,16,17)

InChI Key

YPSIVBMFUGGTHZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCCNC1=NC(=O)NC(=O)N1

Origin of Product

United States

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